tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1934483-16-5
VCID: VC11493130
InChI: InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-11(8-13)4-5-11/h13H,4-8H2,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate

CAS No.: 1934483-16-5

Cat. No.: VC11493130

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate - 1934483-16-5

Specification

CAS No. 1934483-16-5
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-11(8-13)4-5-11/h13H,4-8H2,1-3H3,(H,12,14)
Standard InChI Key ONDZGGHOZJMCDX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC1(CC1)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a cyclopropane ring with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) and a Boc-protected ethylamine moiety. The cyclopropane ring introduces significant steric strain, while the hydroxymethyl group enhances polarity and hydrogen-bonding potential . The Boc group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Boiling Point326.6±15.0C326.6 \pm 15.0^\circ\text{C} (Predicted)
Density1.062±0.06 g/cm31.062 \pm 0.06\ \text{g/cm}^3 (Predicted)
pKa12.91±0.4612.91 \pm 0.46 (Predicted)

The elevated boiling point and density reflect the compound’s polar functional groups and rigid cyclopropane core. The basicity (pKa ~12.9) aligns with secondary amines, though the Boc group reduces nucleophilicity.

Synthesis and Manufacturing

Optimization and Yields

Ambeed reports a 92% yield for a similar carbamate synthesis under optimized conditions:

  • Temperature: 10C-10^\circ\text{C} to 20C20^\circ\text{C}

  • Catalyst: Molecular sieves for moisture control .
    Such conditions minimize side reactions like premature Boc deprotection or cyclopropane ring opening .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s structure suggests utility as a building block for:

  • Anticonvulsants: Analogous Boc-protected carbamates are intermediates in lacosamide synthesis, a medication for epilepsy .

  • Protease Inhibitors: Cyclopropane rings mimic peptide bonds, enabling inhibition of enzymes like HIV protease.

Bioconjugation and Prodrug Design

The hydroxymethyl group permits conjugation to polymers or targeting moieties, while the Boc group allows controlled amine release in prodrugs .

Research Findings and Comparative Analysis

Comparison with Analogues

CompoundKey DifferencesApplications
tert-Butyl N-benzylcarbamateLacks cyclopropane; lower steric strainPeptide synthesis
[1-(Boc-amino)ethyl]cyclopropaneNo hydroxymethyl groupPolymer crosslinking

The hydroxymethyl group in tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate enhances solubility and bioactivity compared to non-hydroxylated analogues.

Future Perspectives

  • Drug Discovery: Exploration as a scaffold for CNS-targeted therapies due to blood-brain barrier permeability predicted by its logP (~1.8).

  • Material Science: Cyclopropane’s rigidity could enhance polymer thermal stability.

  • Synthetic Methodology: Development of enantioselective routes to access R- and S-configurations .

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